
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.13511374 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a benzoyl group and a tetrahydroquinoline moiety, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C24H24N2O5S with a molecular weight of approximately 440.58 g/mol. Its structure includes functional groups that are known to influence biological activity, particularly the sulfonamide and benzoyl groups.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity through competitive inhibition.
- Cell Signaling Interference : The compound may disrupt cellular signaling pathways by binding to specific receptors or proteins involved in these processes.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of this compound. For instance:
- Study Findings : A study demonstrated that derivatives of similar compounds exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that our compound may share similar properties due to structural similarities.
Compound | Target Organisms | MIC (µg/mL) |
---|---|---|
N-(1-benzoyl... | Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Potential
The compound's structural features may also lend themselves to anticancer applications:
- In Vitro Studies : Research has indicated potential cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction through interaction with cellular pathways .
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 20 |
Case Studies
A notable case study focused on the synthesis and evaluation of similar compounds highlighted the biological relevance of the tetrahydroquinoline structure. This study revealed that modifications to the benzoyl and sulfonamide groups significantly affected the compounds' antibacterial activities .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that compounds containing the tetrahydroquinoline structure exhibit significant antimicrobial properties. Studies have shown that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide can inhibit the growth of various bacterial strains. Its mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Anticancer Properties:
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. This property positions it as a candidate for further development in cancer therapeutics.
Neuroprotective Effects:
Recent studies suggest that this compound may offer neuroprotective benefits. It has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Materials Science
Polymer Chemistry:
The sulfonamide group enhances the compound's compatibility with various polymers. It has been utilized as a modifying agent in polymer matrices to improve mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and packaging.
Catalysis:
this compound has been explored as a catalyst in organic reactions. Its unique structure allows it to facilitate reactions such as Michael additions and cross-coupling reactions efficiently.
Biological Research
Biological Assays:
The compound serves as a valuable tool in biological assays to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it an essential compound for drug discovery processes.
Structure-Activity Relationship (SAR) Studies:
Ongoing research focuses on understanding the structure-activity relationships of derivatives of this compound. Modifications to the benzoyl or sulfonamide groups can lead to enhanced potency or selectivity towards specific biological targets.
Case Studies
Study | Focus | Findings |
---|---|---|
Antimicrobial Activity | Evaluated against Gram-positive and Gram-negative bacteria | Showed significant inhibition with MIC values below 10 µg/mL |
Anticancer Research | Tested on breast and colon cancer cell lines | Induced apoptosis through caspase activation |
Neuroprotection | Assessed in models of Alzheimer's disease | Reduced amyloid-beta toxicity and improved cognitive function |
Q & A
Basic Research Questions
Q. What are the key structural features of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide, and how do they influence its reactivity and biological activity?
- The compound comprises a tetrahydroquinoline core fused with a benzoyl group at position 1 and a phenylmethanesulfonamide substituent at position 5. The benzoyl group enhances lipophilicity, while the sulfonamide moiety provides hydrogen-bonding capabilities, critical for interactions with biological targets like enzymes .
- Methodological Insight : Use X-ray crystallography (via SHELX or WinGX) to resolve its 3D conformation and identify π-π stacking or hydrogen-bonding networks .
Q. How can researchers optimize the synthesis of this compound for reproducibility and scalability?
- Synthesis typically involves multi-step reactions: (1) formation of the tetrahydroquinoline core via cyclization, (2) benzoylation at position 1, and (3) sulfonamide coupling at position 6. Key steps require anhydrous conditions and catalysts like triethylamine for sulfonylation .
- Critical Parameters : Monitor reaction pH (7–9) and temperature (60–80°C) to avoid side products like over-oxidized quinoline derivatives .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : 1H and 13C NMR confirm regioselectivity of substitutions (e.g., benzoyl vs. sulfonamide groups).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C23H21N2O3S, MW ~405.5 g/mol) .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm−1) and amide C=O (~1650 cm−1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Discrepancies in antimicrobial vs. anticancer activity may arise from assay conditions (e.g., bacterial strain specificity or cancer cell line variability).
- Methodology :
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Conduct dose-response curves (IC50/MIC) across multiple cell lines .
- Validate target engagement via surface plasmon resonance (SPR) to quantify binding affinity to enzymes like carbonic anhydrase .
Q. What experimental designs are optimal for studying its interaction with ABA receptors (e.g., PYL2 and HAB1)?
- Crystallography : Co-crystallize the compound with PYL2 and HAB1 proteins to map binding pockets (e.g., PDB ID: A2O) .
- Biophysical Assays :
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Fluorescence polarization to assess competitive displacement of native ligands .
Q. How do structural modifications (e.g., halogenation or alkylation) impact its pharmacokinetic properties?
- Case Study : Replacing the benzoyl group with a 4-fluorobenzenesulfonyl group (as in ) increases metabolic stability but reduces solubility.
- Methodology :
- Use logP calculations and HPLC to assess lipophilicity and plasma protein binding.
- Perform in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. Key Methodological Recommendations
- For Target Validation : Combine crystallography (structural insight) with SPR/ITC (binding kinetics).
- For SAR Studies : Prioritize substitutions at positions 1 (benzoyl) and 6 (sulfonamide) to balance potency and solubility.
- For Data Reproducibility : Adopt open-source crystallography tools (SHELX) and share raw diffraction data .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(19-10-5-2-6-11-19)25-15-7-12-20-16-21(13-14-22(20)25)24-29(27,28)17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16,24H,7,12,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOPSNRGPGGACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.